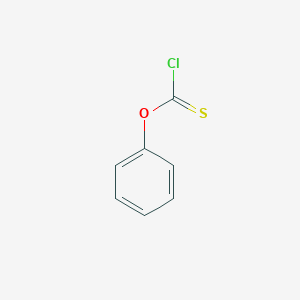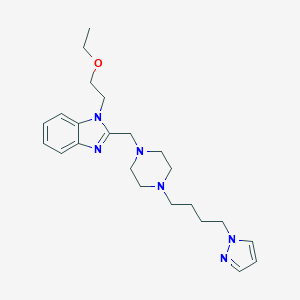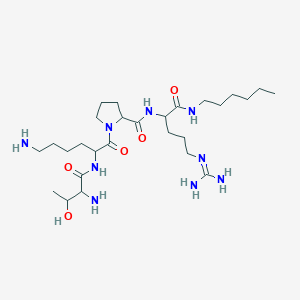
Tuftsinyl-n-hexylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuftsinyl-n-hexylamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In We will also list as many future directions for research on this compound as possible.
Wirkmechanismus
The mechanism of action of Tuftsinyl-n-hexylamide is still being studied, but it is believed to act on the immune system and the central nervous system. This compound has been found to bind to specific receptors on immune cells, leading to the activation of phagocytosis and natural killer cell activity. In the central nervous system, Tuftsinyl-n-hexylamide has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Tuftsinyl-n-hexylamide has a range of biochemical and physiological effects, including immunomodulatory and neuroprotective effects. This compound has been found to stimulate phagocytosis and enhance natural killer cell activity, leading to increased immune system function. In the central nervous system, Tuftsinyl-n-hexylamide has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tuftsinyl-n-hexylamide in lab experiments is its potential to modulate the immune system and the central nervous system. This compound has been found to have immunomodulatory and neuroprotective effects, which may be useful in studying diseases and conditions that affect these systems. However, one limitation of using Tuftsinyl-n-hexylamide in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on Tuftsinyl-n-hexylamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of Tuftsinyl-n-hexylamide and its potential applications in cancer research.
Synthesemethoden
Tuftsinyl-n-hexylamide can be synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound peptide as a starting point. The hexylamide group is added to the C-terminus of the peptide chain using standard coupling methods. The resulting compound is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Tuftsinyl-n-hexylamide has potential applications in a range of scientific research fields, including immunology, neurobiology, and cancer research. This compound has been found to have immunomodulatory effects, including stimulation of phagocytosis and enhancement of natural killer cell activity. It has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain. In cancer research, Tuftsinyl-n-hexylamide has been found to inhibit tumor growth and metastasis in animal models.
Eigenschaften
CAS-Nummer |
144022-57-1 |
|---|---|
Produktname |
Tuftsinyl-n-hexylamide |
Molekularformel |
C27H53N9O5 |
Molekulargewicht |
583.8 g/mol |
IUPAC-Name |
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H53N9O5/c1-3-4-5-8-15-32-23(38)19(12-9-16-33-27(30)31)34-24(39)21-13-10-17-36(21)26(41)20(11-6-7-14-28)35-25(40)22(29)18(2)37/h18-22,37H,3-17,28-29H2,1-2H3,(H,32,38)(H,34,39)(H,35,40)(H4,30,31,33) |
InChI-Schlüssel |
APYIFNRNYTUMBR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Kanonische SMILES |
CCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Sequenz |
XKPR |
Synonyme |
tuftsin-n-hexylamide tuftsinyl-n-hexylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)


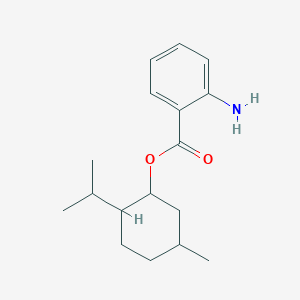


![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

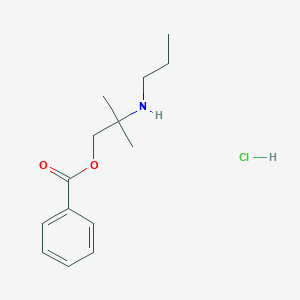
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
